molecular formula C9H3BrClFN2O2 B2857099 6-Bromo-4-chloro-8-fluoro-3-nitroquinoline CAS No. 1598291-67-8

6-Bromo-4-chloro-8-fluoro-3-nitroquinoline

Cat. No. B2857099
M. Wt: 305.49
InChI Key: XNXQLNFWNNFGRQ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-8-fluoro-3-nitroquinoline is a chemical compound with the CAS Number: 1598291-67-8 . It has a molecular weight of 305.49 and is typically stored at temperatures below -10°C . It is a powder in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-4-chloro-8-fluoro-3-nitroquinoline . The InChI code is 1S/C9H3BrClFN2O2/c10-4-1-5-8(11)7(14(15)16)3-13-9(5)6(12)2-4/h1-3H .


Physical And Chemical Properties Analysis

6-Bromo-4-chloro-8-fluoro-3-nitroquinoline is a powder in its physical form . It has a molecular weight of 305.49 and is typically stored at temperatures below -10°C .

Scientific Research Applications

Cytotoxic Studies and Anticancer Applications

Research on 8-hydroxyquinoline derivatives, including compounds with fluoro, chloro, and bromo substituents, has shown promising results in the context of anticancer applications. These compounds, when complexed with metals such as Co(III), Ni(II), and Cu(II), have demonstrated enhanced antiproliferative activity against breast cancer cell lines, suggesting a potential for therapeutic applications in cancer treatment (Kotian et al., 2021).

Antibacterial Properties

The synthesis of new 8-nitrofluoroquinolone models has led to the discovery of compounds with significant antibacterial activity against both gram-positive and gram-negative strains. Notably, derivatives with certain substituted amine groups have shown good activity against S. aureus, indicating their potential as antibacterial agents (Al-Hiari et al., 2007).

Prodrug Systems for Reductive Activation

Novel 2-aryl-5-nitroquinolines have been synthesized as potential prodrug systems, showcasing the versatility of nitroquinoline derivatives in drug design and development. These compounds are designed for bioreductive activation, indicating their utility in targeted drug delivery mechanisms (Couch et al., 2008).

Magnetic Properties and Molecular Solids

The study of molecular solids based on nickel complexes, incorporating bromo and fluoro substituents, has expanded our understanding of their structural and magnetic properties. This research is crucial for the development of materials with specific magnetic characteristics, which could have applications in data storage and electronic devices (Ni et al., 2005).

Photolabile Protecting Groups

Brominated hydroxyquinoline has been identified as a photolabile protecting group with sensitivity to multiphoton excitation. Its application is particularly significant in the development of caged compounds for biological research, providing a method to control the release of biologically active molecules with light (Fedoryak et al., 2002).

Fungitoxicity and Antifungal Activity

Compounds featuring bromo and chloro substituents on quinoline rings have been evaluated for their antifungal activity, showing potential as fungicides. This research contributes to the search for new antifungal agents that can be used in agriculture and medicine to combat fungal infections (Gershon et al., 1996).

Safety And Hazards

This compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 6-Bromo-4-chloro-8-fluoro-3-nitroquinoline are not available in the search results, quinoline derivatives are widely used in various fields including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The ongoing research in this area is focused on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

6-bromo-4-chloro-8-fluoro-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClFN2O2/c10-4-1-5-8(11)7(14(15)16)3-13-9(5)6(12)2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXQLNFWNNFGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-8-fluoro-3-nitroquinoline

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